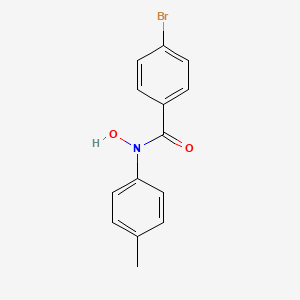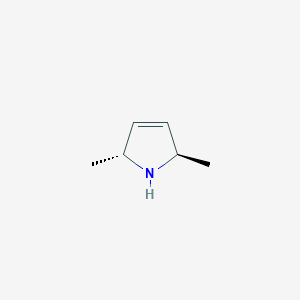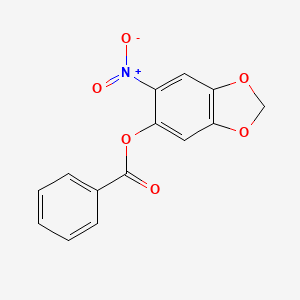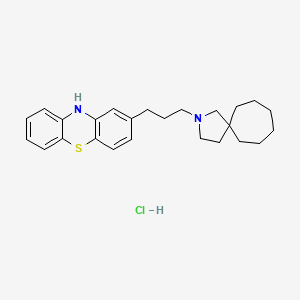
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This specific compound is characterized by the presence of a spirocyclic structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic structure is synthesized through a series of cyclization reactions involving appropriate starting materials such as azaspiro compounds.
Attachment of the Phenothiazine Moiety: The phenothiazine ring is introduced through nucleophilic substitution reactions, often using phenothiazine derivatives and suitable alkylating agents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and pathways. This modulation can lead to therapeutic effects, such as the alleviation of psychotic symptoms or the prevention of nausea and vomiting.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar structure.
Uniqueness
10-(3-(2-Azaspiro(4.6)undec-2-yl)propyl)phenothiazine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness can lead to different pharmacological profiles and potential therapeutic applications compared to other phenothiazine derivatives.
Propriétés
Numéro CAS |
6532-96-3 |
|---|---|
Formule moléculaire |
C25H33ClN2S |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2-[3-(2-azaspiro[4.6]undecan-2-yl)propyl]-10H-phenothiazine;hydrochloride |
InChI |
InChI=1S/C25H32N2S.ClH/c1-2-6-14-25(13-5-1)15-17-27(19-25)16-7-8-20-11-12-24-22(18-20)26-21-9-3-4-10-23(21)28-24;/h3-4,9-12,18,26H,1-2,5-8,13-17,19H2;1H |
Clé InChI |
VZBAPHVTRUKCQT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CCN(C2)CCCC3=CC4=C(C=C3)SC5=CC=CC=C5N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


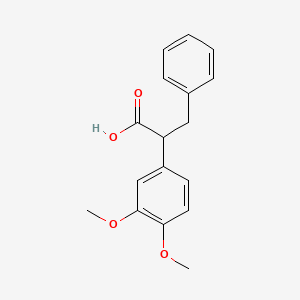
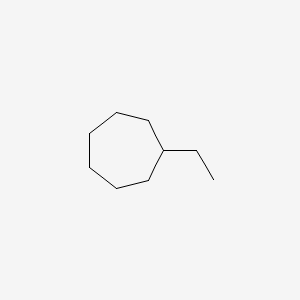
![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)
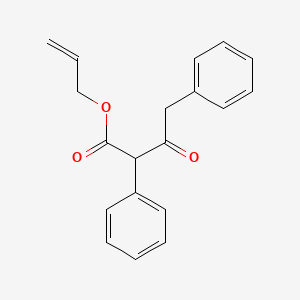
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)

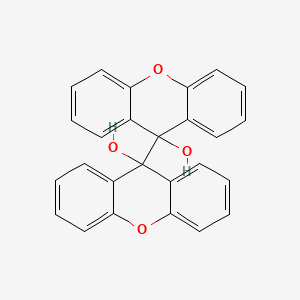
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
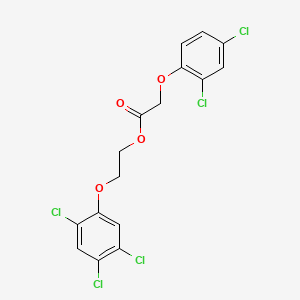
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
